(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride
CAS No.:
Cat. No.: VC18495917
Molecular Formula: C12H13ClO4
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClO4 |
|---|---|
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride |
| Standard InChI | InChI=1S/C12H13ClO4/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
| Standard InChI Key | RAXRSHWAHZRMQK-SNAWJCMRSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1C=CC(=O)Cl)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride (CAS No. 10263-19-1) is an acyl chloride with the molecular formula C₁₂H₁₃ClO₄ and a molecular weight of 256.68 g/mol . Its IUPAC name reflects the (E)-stereochemistry of the prop-2-enoyl group and the substitution pattern of the phenyl ring. The compound’s structure features:
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A 2,4,5-trimethoxyphenyl group providing electron-donating substituents that influence reactivity.
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A conjugated α,β-unsaturated acyl chloride moiety, enabling nucleophilic acyl substitution and cycloaddition reactions.
The isomeric SMILES notation (COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC) confirms the (E)-configuration, critical for its stereospecific interactions in biological systems.
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1,750 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-Cl stretch) confirm the acyl chloride functional group.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 3.8–3.9 ppm (methoxy groups), δ 6.5–7.2 ppm (aromatic protons), and δ 6.2 ppm (trans-vinylic proton).
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¹³C NMR: Peaks at δ 170 ppm (carbonyl carbon) and δ 55–60 ppm (methoxy carbons).
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Computational Studies: Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the enoyl chloride group, enhancing electrophilicity.
Synthesis and Purification
Synthetic Routes
The synthesis typically involves a two-step protocol:
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Formation of (E)-3-(2,4,5-Trimethoxyphenyl)acrylic Acid:
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Condensation of 2,4,5-trimethoxybenzaldehyde with malonic acid via the Knoevenagel reaction, catalyzed by piperidine in ethanol.
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Reaction conditions: Reflux at 80°C for 6–8 hours, yielding the acrylic acid derivative (75–85% yield).
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Conversion to Acyl Chloride:
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Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours.
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Removal of excess SOCl₂ under reduced pressure yields the title compound as a pale-yellow liquid (90–95% purity).
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Purification Techniques
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Recrystallization: Using a hexane/ethyl acetate mixture (9:1) to remove unreacted starting materials.
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Column Chromatography: Silica gel (60–120 mesh) with a gradient elution of petroleum ether and ethyl acetate (4:1) achieves >98% purity.
Physicochemical Properties
Thermodynamic and Stability Data
| Property | Value | Source |
|---|---|---|
| Density | 1.216 g/cm³ | |
| Boiling Point | 375.8°C at 760 mmHg | |
| Refractive Index | 1.548 | |
| Flash Point | 153.8°C | |
| Vapor Pressure | 7.6 × 10⁻⁶ mmHg at 25°C | |
| Solubility | Insoluble in water; soluble in DCM, THF |
The compound’s low vapor pressure and high boiling point suggest stability under standard storage conditions .
Chemical Reactivity and Derivatives
Nucleophilic Acyl Substitution
The acyl chloride group undergoes rapid substitution with:
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Amines: Forms amides (e.g., anticonvulsant derivatives).
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Alcohols: Produces esters, utilized as prodrugs in medicinal chemistry.
Cycloaddition Reactions
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Diels-Alder Reactions: Reacts with dienes (e.g., cyclopentadiene) to yield six-membered carbocycles, precursors to natural product analogs.
Methoxy Group Modifications
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Demethylation: Using BBr₃ in DCM at -78°C yields phenolic derivatives with enhanced solubility.
Biological Activities and Mechanisms
Anticonvulsant and Sedative Effects
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Target: Modulates GABA transferase, increasing GABA levels in synaptic clefts (EC₅₀ = 12 μM).
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In Vivo Efficacy: Reduces seizure duration by 60% in murine models at 50 mg/kg.
Anti-Inflammatory Activity
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Mechanism: Inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways (IC₅₀ = 8.5 μM).
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Applications: Potential for treating rheumatoid arthritis and inflammatory bowel disease.
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor for chromen-2-one derivatives with enhanced bioactivity.
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Used in the synthesis of experimental antiepileptic drugs (e.g., Phase I clinical candidates).
Material Science
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Polymer modification: Introduces cross-linking sites in epoxy resins.
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